molecular formula C23H19NO4 B8071036 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

Cat. No.: B8071036
M. Wt: 373.4 g/mol
InChI Key: UOUNTHPJHFPZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is a complex organic compound with the molecular formula C23H20N2O4. This compound is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methylamino group, and a benzoic acid moiety. It is often used in peptide synthesis as a protecting group for amino acids due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid typically involves the protection of the amino group of the benzoic acid derivative with the Fmoc group. This can be achieved through the reaction of the benzoic acid derivative with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is unique due to its specific combination of functional groups, which provides stability and ease of removal in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over reaction conditions is essential .

Biological Activity

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid, often abbreviated as FMOC-2-MAB, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C23_{23}H26_{26}N2_{2}O5_{5}

Molecular Weight : 410.46 g/mol

CAS Number : 150114-97-9

Structure

The compound features a fluorenyl group that enhances its lipophilicity and potentially its ability to cross biological membranes. The methoxycarbonyl and methylamino groups are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including FMOC-2-MAB, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. For example, a study found that FMOC derivatives showed inhibitory effects on the secretion of virulence factors in pathogenic bacteria, which could lead to new treatments for bacterial infections .

Antitumor Activity

FMOC-2-MAB has been investigated for its antitumor properties. A case study involving the compound demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it was shown to downregulate oncogenic pathways while upregulating pro-apoptotic signals .

The biological activity of FMOC-2-MAB is thought to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in bacterial cells.
  • Apoptosis Induction : In cancer cells, FMOC-2-MAB triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
  • Modulation of Signaling Pathways : It has been observed to affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Toxicity Profile

While FMOC-2-MAB shows promise in various therapeutic applications, it is essential to consider its toxicity profile. Preliminary studies indicate that it may cause skin and eye irritation at high concentrations. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use .

Study on Antibacterial Efficacy

A notable study investigated the antibacterial efficacy of FMOC derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 50 μM, FMOC-2-MAB significantly inhibited bacterial growth by approximately 70%, showcasing its potential as an antimicrobial agent .

Research on Antitumor Effects

In another study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), FMOC-2-MAB was found to reduce cell viability by inducing apoptosis. The compound was tested at varying concentrations (10 μM to 100 μM), with IC50 values indicating effective cytotoxicity at lower concentrations compared to control groups .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUNTHPJHFPZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716534
Record name 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120467-46-1
Record name 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.